3,6-Bis(2-chloroethyl)piperazine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968733 | |
| Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-22-9 | |
| Record name | 3,6-Bis(2-chloroethyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Diketopiperazine Scaffold: A Privileged Platform in the Pursuit of Novel DNA Alkylating Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-diketopiperazine (DKP) scaffold, a cyclic dipeptide, represents a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of natural products with diverse and potent biological activities.[1][2] Concurrently, DNA alkylating agents, the oldest class of cancer chemotherapeutics, continue to be a cornerstone of oncology, valued for their ability to covalently modify DNA and trigger cancer cell death. This technical guide explores the history and development of DKP-based compounds as potential anticancer agents, with a specific focus on the conceptual and synthetic framework for their evolution into targeted DNA alkylating agents. While the direct development of DKP-based compounds primarily functioning through DNA alkylation is an emerging area with limited dedicated literature, this guide will synthesize the established principles of both DKP chemistry and alkylating agent design to provide a comprehensive overview of the potential and future directions of this intriguing class of molecules.
Introduction: The Convergence of Two Potent Pharmacophores
The quest for novel anticancer therapeutics is a continuous endeavor, driven by the need for agents with improved efficacy, selectivity, and reduced toxicity. In this pursuit, medicinal chemists often draw inspiration from nature's vast repository of bioactive molecules and established therapeutic modalities. Two such pillars of cancer drug discovery are the 2,5-diketopiperazine (DKP) scaffold and the class of DNA alkylating agents.
1.1. The 2,5-Diketopiperazine (DKP) Scaffold: A Foundation of Bioactivity
Diketopiperazines are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1] This rigid, six-membered ring structure is ubiquitous in nature, found in metabolites from bacteria, fungi, marine organisms, and even mammals.[2][3] The DKP core imparts several advantageous properties, including enhanced metabolic stability compared to linear peptides, conformational rigidity that allows for precise presentation of functional groups, and the ability to engage in various non-covalent interactions with biological targets.[4] These features have led to the identification of a wide spectrum of biological activities for DKP-containing natural products, including antimicrobial, antiviral, and, most notably, anticancer effects.[2][5]
1.2. DNA Alkylating Agents: A Legacy of Cancer Chemotherapy
The history of DNA alkylating agents in medicine began serendipitously with the observation of myelosuppression in individuals exposed to sulfur mustards during World War I. This led to the development of nitrogen mustards as the first chemotherapeutic agents.[6] Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine.[6] This alkylation can lead to a cascade of events, including DNA strand breaks, cross-linking, and the induction of apoptosis.[6] While effective, traditional alkylating agents often suffer from a lack of specificity, leading to significant off-target toxicity.
The convergence of the DKP scaffold's favorable drug-like properties with the potent cytotoxic mechanism of DNA alkylating agents presents a compelling strategy for the development of novel, potentially more selective, anticancer therapeutics.
History and Development: From Natural Products to Synthetic Analogs
The story of DKP-based compounds is one of a journey from their discovery as natural products to their sophisticated application in medicinal chemistry.
2.1. Early Discoveries: Nature's Blueprint
For decades, the isolation and characterization of DKP-containing natural products have revealed a treasure trove of biological activity. These compounds, often possessing complex stereochemistry, demonstrated a range of effects, including the inhibition of cancer cell growth.[2][7] However, the primary mechanisms of action for many of these natural products were not initially attributed to DNA alkylation, but rather to interference with other cellular processes such as microtubule dynamics or cell cycle regulation.[8]
2.2. The Rise of Synthetic DKP Chemistry
The recognition of the DKP scaffold as a privileged structure spurred the development of robust synthetic methodologies for its creation and derivatization. These methods, including solid-phase synthesis, have enabled the generation of large libraries of DKP analogs, facilitating systematic structure-activity relationship (SAR) studies.[9] This synthetic accessibility has been crucial in exploring the full therapeutic potential of the DKP core.
2.3. The Conceptual Leap: DKP as a Carrier for Alkylating Warheads
While the intrinsic anticancer activity of some DKPs is well-documented, the deliberate design of DKP-based compounds as DNA alkylating agents is a more recent and less explored concept. The rationale behind this approach is to leverage the DKP scaffold as a carrier moiety to deliver a potent alkylating "warhead" to cancer cells. The DKP core could potentially influence the compound's solubility, cell permeability, and even its interaction with DNA, thereby modulating the activity and selectivity of the alkylating agent.
Mechanism of Action: The Alkylating Paradigm
The fundamental mechanism of action for a hypothetical DKP-based alkylating agent would be the covalent modification of DNA, leading to cytotoxicity.
3.1. DNA Alkylation: The Molecular Basis of Cytotoxicity
Alkylating agents are electrophilic molecules that react with nucleophilic centers in DNA. The process typically involves the formation of a highly reactive intermediate, such as an aziridinium ion in the case of nitrogen mustards, which then attacks the DNA.[6] This can result in several types of DNA damage:
-
Monofunctional Alkylation: The agent forms a single covalent bond with a DNA base.
-
Intrastrand Cross-linking: A bifunctional agent reacts with two bases on the same DNA strand.
-
Interstrand Cross-linking: A bifunctional agent links the two complementary strands of DNA, preventing their separation for replication and transcription.
This DNA damage triggers cellular stress responses, and if the damage is too extensive to be repaired, the cell undergoes apoptosis.
3.2. The Role of the DKP Scaffold
In a DKP-based alkylating agent, the DKP core could play several critical roles:
-
Modulation of Physicochemical Properties: The DKP scaffold can be modified to fine-tune the solubility and lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
DNA Recognition: While not a classic DNA intercalator or minor groove binder, specific substituents on the DKP ring could potentially engage in non-covalent interactions with the DNA backbone or bases, influencing the regioselectivity of the alkylation event.
-
Prodrug Strategies: The DKP structure can be incorporated into a prodrug design, where the alkylating moiety is masked and only released under specific conditions, such as the enzymatic environment of a tumor.
Design and Synthesis of DKP-Based Alkylating Agents: A Technical Perspective
The synthesis of DKP-based alkylating agents involves the strategic conjugation of a DKP scaffold with a known alkylating pharmacophore.
4.1. General Synthetic Strategies for the DKP Core
The 2,5-diketopiperazine ring is typically synthesized through the cyclization of a dipeptide precursor. Key synthetic steps often include:
-
Amino Acid Coupling: Two amino acids (which can be the same or different, and natural or unnatural) are coupled to form a linear dipeptide.
-
Cyclization: The dipeptide is then induced to cyclize, often under thermal or base-catalyzed conditions, to form the DKP ring.
Solid-phase synthesis has proven to be a powerful tool for the efficient production of diverse DKP libraries.[9]
4.2. Incorporation of Alkylating Moieties
Several classes of alkylating agents could be appended to a DKP scaffold:
-
Nitrogen Mustards: A classic bifunctional alkylating group. A DKP-mustard conjugate could be synthesized by incorporating an amino acid bearing a nitrogen mustard moiety into the DKP synthesis.
-
Duocarmycin Analogs: These are highly potent, DNA minor groove alkylating agents.[1] A DKP could be designed to mimic the DNA-binding portion of duocarmycin, with the alkylating cyclopropane unit attached.
-
Other Alkylating Groups: Other functionalities, such as nitrosoureas or aziridines, could also be conjugated to the DKP core.
4.3. Experimental Protocol: A Representative Synthesis of a DKP-Nitrogen Mustard Conjugate
The following is a generalized, hypothetical protocol for the synthesis of a DKP-nitrogen mustard conjugate. This protocol is for illustrative purposes and would require optimization for specific target molecules.
Step 1: Synthesis of the Nitrogen Mustard-Containing Amino Acid
-
Start with a suitable amino acid precursor containing a protected amino group and a functional group amenable to conversion to a nitrogen mustard (e.g., a p-aminophenylalanine derivative).
-
Convert the aromatic amino group to the bis(2-chloroethyl)amine moiety using established methods, such as reaction with ethylene oxide followed by chlorination with thionyl chloride.
-
Protect the carboxylic acid group as a methyl or ethyl ester.
Step 2: Dipeptide Formation
-
Couple the synthesized nitrogen mustard-containing amino acid ester with a second N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotect the N-terminus of the resulting dipeptide.
Step 3: Diketopiperazine Formation
-
Induce cyclization of the deprotected dipeptide ester, typically by heating in a high-boiling point solvent or by treatment with a mild base, to form the DKP ring.
Step 4: Purification and Characterization
-
Purify the final DKP-nitrogen mustard conjugate using chromatographic techniques (e.g., column chromatography, HPLC).
-
Characterize the structure and purity of the compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
4.4. Visualization of Synthetic Workflow
Caption: A generalized workflow for the synthesis of a DKP-nitrogen mustard conjugate.
Structure-Activity Relationships (SAR): Guiding Rational Design
The systematic modification of a DKP-based alkylating agent and the evaluation of its biological activity are crucial for optimizing its therapeutic potential. Key SAR insights would likely focus on:
-
The Nature of the Amino Acid Side Chains: The stereochemistry and physicochemical properties of the amino acid residues forming the DKP ring would be expected to significantly influence the molecule's conformation, solubility, and interactions with biological targets.
-
The Type of Alkylating Moiety: The choice of alkylating group (e.g., nitrogen mustard vs. duocarmycin analog) will dictate the mode and efficiency of DNA alkylation.
-
The Linker between the DKP and the Alkylating Group: The length and flexibility of the linker connecting the DKP scaffold to the alkylating warhead can impact the molecule's ability to position the warhead for optimal DNA interaction.
-
Substitutions on the DKP Ring: N-alkylation or other modifications to the DKP ring can alter its properties and potentially introduce new interaction sites.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for DKP-Based Alkylating Agents
| DKP-Alkylator Conjugate | Amino Acid 1 Side Chain | Amino Acid 2 Side Chain (with Alkylator) | In Vitro Cytotoxicity (IC50, µM) | DNA Cross-linking Efficiency |
| Compound 1 | -H (Glycine) | -CH2-Ph-N(CH2CH2Cl)2 | 10 | Moderate |
| Compound 2 | -CH(CH3)2 (Valine) | -CH2-Ph-N(CH2CH2Cl)2 | 5 | High |
| Compound 3 | -CH2-Ph (Phenylalanine) | -CH2-Ph-N(CH2CH2Cl)2 | 2 | High |
| Compound 4 | -H (Glycine) | Duocarmycin analog | 0.1 | Very High |
Future Perspectives and Conclusion
The development of DKP-based alkylating agents represents a promising, albeit underexplored, frontier in cancer chemotherapy. The inherent drug-like properties of the DKP scaffold, combined with the potent cytotoxicity of DNA alkylation, offer a compelling platform for the design of novel anticancer drugs.
Future research in this area should focus on:
-
Systematic Synthesis and Evaluation: The generation of libraries of DKP-alkylator conjugates with diverse DKP scaffolds and alkylating moieties is needed to establish clear SAR.
-
Mechanism of Action Studies: Detailed biological studies are required to confirm that the anticancer activity of these compounds is indeed driven by DNA alkylation and to investigate any secondary mechanisms.
-
Targeted Delivery: The DKP scaffold could be further elaborated with targeting ligands (e.g., antibodies, small molecules) to direct the alkylating agent specifically to cancer cells, thereby reducing off-target toxicity.
-
Prodrug Development: The design of DKP-based prodrugs of alkylating agents that are activated by tumor-specific enzymes is a particularly attractive strategy for improving selectivity.
References
- Ajinomoto Co., Inc.
- Borthwick, A.D. 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products. Chem. Rev.2012, 112, 3641–3716.
- Chen, X., et al. Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity. Eur J Med Chem2020, 187, 111950.
- Goher, S.S., et al. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Curr. Pharm. Des.2024, 30, 597-623.
- Gong X, Yang XX, Wang DX.
- Han, T., et al. Design and synthesis of novel nitrogen mustard-evodiamine hybrids with selective antiproliferative activity. Bioorg. Med. Chem. Lett.2017, 27, 3134-3138.
- Huang, D., et al. The synthesis and anticancer activity of selected diketopiperazines. Peptides2008, 29, 1305-11.
- Hubmann W, Sieghart R.
- Katchalski, et al. J. Amer. Chem. Soc. 68:879-80 (1946).
- Liu, Y., et al. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. Eur. J. Med. Chem.2014, 83, 495-504.
- Mannkind Corp. Diketopiperazine microparticles with defined specific surface areas. WO2010144789; 2010.
- Martins, M.B.; Carvalho, I. Diketopiperazines: Biological activity and synthesis. Tetrahedron2007, 63, 9923-9932.
- Milne, P.J., et al. The synthesis and anticancer activity of selected diketopiperazines. Peptides2008, 29, 1305-1311.
- Minato H, Matsumoto M, Katayama T. Verticillin A, a new antibiotic from Verticillium sp. J Chem Soc D1971; 44-45(1): 44.
- Naseseazine C (21) was extracted from the culture of this strain, which exhibited a novel C-6'/C-3 linkage between the two DKP subunits and possessed the activity of antiplasmodial with an IC50 value of 3.52 μM.
- Pires, J., et al. PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Int. J. Res. Pharm. Chem.2018, 8, 6-17.
- Puyo, S., et al. From old alkylating agents to new minor groove binders. Crit. Rev. Oncol.
- Sun, J., et al. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. J. Enzyme Inhib. Med. Chem.2022, 37, 1346-1357.
- Tanabe, K., et al. Bis(2,6-dioxopiperazine)s as inhibitors of topoisomerase II. Cancer Res.1991, 51, 4903-4908.
- van der Merwe, E., et al. The synthesis and anticancer activity of selected diketopiperazines. Peptides2008, 29, 1305-1311.
- Wang, Y., et al. Developments around the bioactive diketopiperazines: A patent review. Expert Opin. Ther.
- WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google P
- Yoshida, T., et al. Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. Lett. Org. Chem.2015, 12, 583-587.
- Zanella, S., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Preparation and Handling of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione Stock Solutions
Abstract & Scope
This technical guide details the protocol for preparing high-integrity stock solutions of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione (CAS: 1333325-25-9). This compound is a bifunctional alkylating agent structurally characterized by a diketopiperazine (DKP) core with two reactive chloroethyl side chains.
Due to the electrophilic nature of the chloroethyl groups, this compound functions similarly to nitrogen mustards, capable of forming reactive aziridinium intermediates. Consequently, it presents significant challenges regarding hydrolytic instability and operator safety . This protocol prioritizes anhydrous handling to prevent premature degradation into inactive hydroxyethyl derivatives and ensures strict containment of cytotoxic hazards.
Physicochemical Profile & Safety
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1333325-25-9 |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 239.10 g/mol |
| Core Structure | Cyclic dipeptide (Diketopiperazine) |
| Reactive Moiety | Bis-chloroethyl (Alkylating agent) |
Safety & Hazard Classification (Critical)
WARNING: This compound is a potent alkylating agent . It shares structural homology with mustard gas analogs and must be treated as a potential carcinogen and mutagen.
-
Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves (0.11 mm min. thickness), lab coat, and safety goggles.
-
Deactivation: Spills should be neutralized with 5% sodium thiosulfate solution (nucleophilic scavenger) before cleaning.
Mechanistic Grounding: Solubility vs. Stability[1]
The Hydrolysis Trap
While this compound may exhibit partial solubility in aqueous buffers, water must be strictly avoided for stock solutions.
In protic media, the chloroethyl group undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This intermediate is rapidly attacked by water, leading to hydrolysis (formation of the alcohol) and loss of biological activity. This degradation is accelerated by heat and neutral-to-basic pH [1][2].
Degradation Pathway Diagram
The following diagram illustrates the kinetic instability of the compound in aqueous environments, justifying the requirement for anhydrous DMSO.
Caption: Figure 1. Mechanism of chloroethyl group instability. Water acts as a nucleophile, permanently deactivating the drug via hydrolysis.
Protocol: Preparation of Stock Solution (50 mM)
Target Concentration: 50 mM Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Storage Container: Amber glass vials with PTFE-lined caps.
Materials Checklist
-
Solvent: DMSO (Sigma-Aldrich Hybri-Max™ or equivalent, strictly anhydrous).
-
Note: If a fresh bottle is not available, dry DMSO over 4Å molecular sieves for 24 hours.
-
-
Vials: 2 mL Amber Glass Vials (silanized preferred to minimize surface adsorption).
-
Balance: Analytical balance readable to 0.01 mg.
Step-by-Step Methodology
Step 1: Gravimetric Calculation
Do not rely on volumetric flasks, as the compound is solid and hazardous. Use the gravimetric method:
Example: To prepare 50 mM stock from 5.0 mg of powder:
Step 2: Solubilization (Anhydrous Technique)
-
Equilibrate the compound vial to room temperature before opening to prevent water condensation.
-
Weigh the compound directly into the amber vial. Record the exact mass.
-
Calculate the required DMSO volume based on the exact mass.
-
Add the DMSO slowly down the side of the vial.
-
Vortex gently for 30–60 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for max. 2 minutes at ambient temperature. Do not heat.
-
Step 3: Aliquoting and Storage
-
Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Flush the headspace of each vial with inert gas (Argon or Nitrogen) to displace moisture and oxygen.
-
Seal tightly with PTFE-lined caps.
Workflow Diagram
Caption: Figure 2. Operational workflow for preparing anhydrous stock solutions.
Quality Control & Stability
Stability Profile
| Condition | Stability Estimate | Recommendation |
| Solid (Desiccated, -20°C) | > 2 Years | Keep protected from light. |
| DMSO Stock (-80°C) | 6 Months | Avoid freeze-thaw (>3 cycles). |
| DMSO Stock (RT) | < 24 Hours | Use immediately. |
| Aqueous Dilution | < 1 Hour | Prepare fresh immediately before assay. |
Validation (HPLC)
If verifying concentration, use a Reverse-Phase method (C18 column).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Note: Run the sample immediately after dilution. The appearance of a secondary peak with shorter retention time usually indicates the hydrolyzed hydroxyethyl species [3].
Usage in Biological Assays[4][5]
When dosing cells or proteins:
-
Dilution Factor: Keep the final DMSO concentration in the assay < 0.5% (v/v) to avoid solvent toxicity.
-
Mixing: Predilute the stock into the assay buffer immediately before addition to the well. Do not prepare serial dilutions in aqueous buffer and let them sit.
-
Correct: Stock (DMSO) → Direct spike into Media (Cells).
-
Incorrect: Stock (DMSO) → Tube of PBS (Wait 20 mins) → Cells.
-
References
-
Su, Y., Bae, S., & Winemiller, M. D. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 78(13).[1] Retrieved from [Link]
-
Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary: (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.[3] (Reference for the hydrolysis product properties). Retrieved from [Link]
Sources
Advanced Evaluation of DNA Cross-Linking by Piperazine-Based Bifunctional Alkylators
Application Note: AN-DNA-PIP-04
Executive Summary & Mechanism
Piperazine derivatives, particularly those functionalized with electrophilic arms (e.g., N,N-bis(2-chloroethyl)piperazine analogs), represent a potent class of bifunctional alkylating agents. Unlike simple intercalators, these compounds form covalent Interstrand Cross-Links (ICLs) between the N7-positions of guanine residues on opposite DNA strands.
This application note details a multi-tiered validation workflow to confirm and characterize these cross-links. The piperazine core acts as a rigid, semi-planar scaffold that dictates the distance and sequence specificity of the alkylation event.
Mechanism of Action:
-
Activation: Under physiological conditions, the haloethyl arms of the piperazine derivative undergo intramolecular cyclization to form reactive aziridinium ions .
-
Nucleophilic Attack: The N7 atom of guanine (located in the major groove) attacks the aziridinium ring, opening it and forming a mono-adduct.
-
Cross-Linking: The second arm undergoes a similar activation and attack on a guanine on the opposing strand, creating a covalent bridge (ICL).
Strategic Evaluation Workflow
The following workflow integrates physical stability screening with structural validation.
Figure 1: Strategic workflow for evaluating DNA cross-linking efficiency. The process moves from high-throughput biophysical screening to low-throughput, high-resolution structural analysis.
Protocol 1: Thermal Denaturation & Renaturation ( Shift)
Purpose: Rapidly screen for helix stabilization. Covalent ICLs prevent complete strand separation, resulting in "snap-back" renaturation upon cooling, unlike non-crosslinked DNA.
Reagents
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, 100 mM NaCl (pH 7.0). Note: Avoid Tris buffers as their pH is highly temperature-dependent.
-
DNA Substrate: Calf Thymus DNA (CT-DNA) or linearized plasmid (25 µM bp).
-
Test Compound: Piperazine derivative (dissolved in DMSO, final DMSO <1%).
Procedure
-
Preparation: Mix DNA (50 µM nucleotides) with the test compound at varying ratios (
= [drug]/[bp] = 0.0, 0.05, 0.10, 0.20). -
Incubation: Incubate at 37°C for 2–24 hours (compound dependent) to allow slow alkylation kinetics.
-
Measurement: Transfer to a quartz cuvette (1 cm path length).
-
Ramp:
-
Heat from 25°C to 95°C at 0.5°C/min while monitoring Absorbance (
). -
Critical Step (Renaturation): Immediately cool from 95°C back to 25°C at the same rate.
-
-
Analysis:
-
Calculate
(first derivative of the melting curve). -
Calculate % Renaturation :
.
-
Interpretation:
- C: Indicates strong binding (intercalation or alkylation).
-
High Renaturation (>80%): Diagnostic of Interstrand Cross-Links. Non-crosslinked DNA typically renatures poorly (<30%) under these rapid cooling conditions.
Protocol 2: Alkaline Agarose Gel Electrophoresis
Purpose: The definitive assay for ICLs. Under denaturing alkaline conditions (pH > 12), hydrogen bonds break. Only covalent cross-links keep the two strands together, altering migration.
Mechanism of Separation
Figure 2: Under alkaline conditions, non-crosslinked DNA separates into single strands. Cross-linked DNA remains tethered, migrating as a distinct, higher molecular weight species.
Reagents
-
Alkaline Running Buffer (1X): 30 mM NaOH, 1 mM EDTA. (Make fresh).
-
Alkaline Loading Buffer (6X): 300 mM NaOH, 6 mM EDTA, 18% Ficoll 400, 0.15% Bromocresol Green, 0.25% Xylene Cyanol.
-
Neutralization Buffer: 1 M Tris-HCl (pH 7.6), 1.5 M NaCl.
-
Stain: SYBR Gold (more sensitive for ssDNA than EtBr).
Step-by-Step Procedure
-
Reaction Setup:
-
Incubate 500 ng of linearized plasmid DNA (e.g., pUC19 linearized with EcoRI) with the piperazine derivative at 37°C for 4 hours.
-
Control: Treat one sample with heat (95°C, 5 min) and snap-cool to generate ssDNA marker.
-
-
Gel Casting (Critical):
-
Prepare a 1.0% agarose gel in water (do not use alkaline buffer yet).
-
Microwave to dissolve, cool to 55°C, pour, and solidify.
-
Equilibration: Soak the solidified gel in 1X Alkaline Running Buffer for 30 minutes. This prevents the gel from sliding or dissolving unevenly during the run.
-
-
Electrophoresis:
-
Neutralization & Staining:
-
Stop: Remove gel.[2]
-
Neutralize: Soak in Neutralization Buffer for 45 minutes (change buffer once). SYBR dyes will not bind at pH 12.
-
Stain: Stain with SYBR Gold for 20 minutes.
-
-
Imaging:
-
Visualize on a UV transilluminator.[4]
-
Result: The ICL band will migrate slower (higher apparent MW) than the ssDNA band. Calculate % Cross-linking using densitometry:
-
Protocol 3: LC-MS/MS Structural Characterization
Purpose: To identify the specific alkylation site (typically N7-Guanine) and confirm the stoichiometry of the piperazine adduct.
Reagents
-
Enzyme Cocktail: Nuclease P1, Phosphodiesterase I (snake venom), Alkaline Phosphatase.
-
Mobile Phase: Ammonium Acetate (10 mM, pH 5.3) / Acetonitrile.
Procedure
-
Digestion:
-
Precipitate cross-linked DNA with ethanol to remove free drug.
-
Resuspend in hydrolysis buffer (pH 5.3).
-
Add Nuclease P1 (digests to nucleotides) and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase (removes phosphates) and incubate for 1 hour. Result: Nucleosides + Cross-linked Nucleoside Dimers.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).
-
Mode: Positive Ion Electrospray (ESI+).
-
Target Mass: Calculate the expected mass of the adduct:
(Assuming displacement of two chlorines).
-
-
Data Analysis:
-
Look for the specific transition in Multiple Reaction Monitoring (MRM) mode.
-
Fragmentation pattern should show loss of deoxyribose (neutral loss of 116 Da).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No "X-DNA" band in Alkaline Gel | pH drift during run | Recirculate buffer; ensure NaOH is fresh. |
| Smearing in Gel | Drug degradation or depurination | Reduce incubation time; ensure pH of incubation is 7.0–7.4 (avoid acidic conditions). |
| Precipitation in Reaction | Piperazine insolubility | Dissolve stock in anhydrous DMSO; ensure final aqueous mix has <1% DMSO. |
| Low | Monofunctional binding only | The second arm may be hydrolyzed. Check compound purity via NMR/MS before use. |
References
-
Noll, D. M., Mason, T. M., & Miller, P. S. (2006). Formation and repair of interstrand cross-links in DNA.[5][6][7] Chemical Reviews, 106(2), 277-301. Link
-
Shetlar, M. D., et al. (2000). Synthesis of new homochiral bispyrrolidines as potential DNA cross-linking antitumour agents. Journal of Medicinal Chemistry. (Contextualizing piperazine/pyrrolidine cross-linkers). Link
-
Muniandy, P. A., et al. (2010). DNA interstrand crosslink repair in mammalian cells.[5][6][7][8] Critical Reviews in Biochemistry and Molecular Biology. Link
-
Wang, Y., et al. (2008). LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen.[9] Chemical Research in Toxicology. (Methodology basis for Protocol 3). Link
-
Fisher Scientific. Alkaline Agarose Gel Electrophoresis Protocol. Link
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. News - Agarose Gel Electrophoresis: Protocol and Key Considerations [gelepchina.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting and Processing of Site-specific DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen and UVA irradiation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione
Welcome to the technical support center for the synthesis of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the reaction mechanisms involved.
The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry, and the introduction of the reactive chloroethyl groups opens avenues for further molecular elaboration.[1] This guide will provide a comprehensive, question-and-answer-based resource to address specific challenges you may encounter during your experiments.
I. Synthesis Overview & Key Transformations
The primary route for the synthesis of this compound involves a two-step process:
-
Formation of the Piperazine-2,5-dione Ring: This is typically achieved through the cyclodimerization of an appropriate amino acid precursor. For our target molecule, the synthesis starts with a derivative of glutamic acid to introduce the ethyl side chains.
-
Chlorination of the Diol Precursor: The key transformation is the conversion of the hydroxyl groups of the precursor, 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione, to the corresponding chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
This guide will focus on troubleshooting the critical chlorination step, as it is often the source of yield loss and impurities.
II. Troubleshooting Guide: The Chlorination Step
This section is designed to address specific problems you may encounter when converting 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione to this compound using thionyl chloride.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this chlorination reaction are a common challenge. Here are the primary factors to investigate:
-
Sub-optimal Reaction Temperature: The reaction of thionyl chloride with alcohols is exothermic.[2] Insufficient cooling during the addition of thionyl chloride can lead to side reactions and degradation of the starting material and product. Conversely, a temperature that is too low will result in an impractically slow reaction rate.
-
Recommendation: Maintain the reaction temperature between 0-5 °C during the addition of thionyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion.
-
-
Presence of Moisture: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid.[2][3] Any moisture in your starting material, solvent, or glassware will consume the reagent and introduce acidic byproducts that can catalyze side reactions.
-
Recommendation: Ensure your starting diol is thoroughly dried, and use anhydrous solvents. All glassware should be oven-dried before use.
-
-
Inadequate Stoichiometry of Thionyl Chloride: An insufficient amount of thionyl chloride will lead to incomplete conversion of the diol to the dichloro product. An excessive amount can promote side reactions.
-
Recommendation: Use a slight excess of thionyl chloride, typically 2.2 to 2.5 equivalents, to ensure complete conversion of both hydroxyl groups.
-
-
Improper Work-up Procedure: The work-up is critical for isolating the product and removing byproducts and excess reagent.
-
Recommendation: Quench the reaction by slowly adding it to ice-water. This will hydrolyze the remaining thionyl chloride. The product can then be extracted with a suitable organic solvent.
-
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The formation of multiple products is a strong indicator of side reactions. The most common impurities include:
-
Mono-chlorinated Intermediate: Incomplete reaction will result in the presence of 3-(2-hydroxyethyl)-6-(2-chloroethyl)piperazine-2,5-dione. This can be identified by its different polarity on TLC compared to the starting diol and the desired dichloro product.
-
Elimination Products: The presence of strong acid (HCl) generated in situ can promote the elimination of HCl from the product to form vinyl-substituted piperazinediones.
-
Cyclized Byproducts: The chloroethyl group can undergo intramolecular cyclization to form a reactive aziridinium ion, which can then be attacked by nucleophiles.[4] This can lead to a variety of oligomeric or rearranged products.
-
Sulfites: Diols can react with thionyl chloride to form cyclic sulfites.[5]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of the reaction conditions:
-
Control Temperature: As mentioned, maintaining a low temperature during the addition of thionyl chloride is crucial.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction, which can suppress acid-catalyzed side reactions. However, the use of pyridine can also influence the stereochemical outcome of the reaction.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric moisture.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this reaction?
A: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is generally preferred. These solvents are inert to the reaction conditions and allow for easy temperature control.
Q: How can I effectively purify the final product?
A: Purification of this compound can be challenging due to its reactivity.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. It is important to use the purified product quickly as it can degrade on silica gel over time.
Q: What are the key analytical techniques to characterize the product and impurities?
A: A combination of spectroscopic methods is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for identifying the desired product and any impurities.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of any byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., the disappearance of the O-H stretch from the starting material and the presence of the C-Cl stretch in the product).
Q: Is the stereochemistry of the starting diol retained in the product?
A: The reaction of alcohols with thionyl chloride can proceed through either an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, which can lead to inversion or retention of stereochemistry, respectively. The presence of a solvent like pyridine typically favors the Sₙ2 pathway with inversion of configuration. Without a directing base, the Sₙi mechanism with retention of configuration is more likely. It is crucial to analyze the stereochemistry of the final product to determine the outcome in your specific case.
IV. Experimental Workflow and Data
Representative Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Starting Material | 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | Diol precursor |
| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating agent |
| Stoichiometry | 1 : 2.2-2.5 (Diol : SOCl₂) | Ensures complete conversion |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic solvent |
| Temperature | 0 °C (addition), RT to 40 °C (reaction) | Controls exothermicity and reaction rate |
| Reaction Time | 2-6 hours | Varies based on scale and temperature |
| Work-up | Quenching with ice-water, extraction | Removes excess reagent and byproducts |
| Purification | Recrystallization or Column Chromatography | Isolates the pure product |
V. Visualizing the Workflow
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low yield and impurity issues.
VI. References
-
ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. Retrieved from [Link]
-
Organic Syntheses. (n.d.). desyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture.... Retrieved from [Link]
-
MDPI. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5625-41-2 | Product Name : 3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). US3980653A - Process for the production of 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione. Retrieved from
-
ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction?. Retrieved from [Link]
-
ACS Publications. (2017). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from
-
Amanote Research. (n.d.). Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. chemwhat.com [chemwhat.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1333325-25-9|(3S,6S)-3,6-Bis(2-chloroethyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]
- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Chloroethyl Groups During Extraction
The Core Challenge: The "Aziridinium Trap"
The instability of chloroethyl groups (common in bendamustine, cyclophosphamide derivatives, and chlorambucil) is not a random degradation event; it is a specific, intramolecular suicide reaction.
To prevent it, you must understand the mechanism. The nitrogen atom's lone pair attacks the
The Golden Rule: If you stop the aziridinium formation, you stop the hydrolysis.
Mechanism of Failure
Critical Parameters for Stability
The following parameters are non-negotiable for preserving chloroethyl integrity during extraction.
A. pH Control (The Acid Shield)
Hydrolysis kinetics for nitrogen mustards are pH-dependent.[2] At neutral or alkaline pH (pH > 6), the amine is unprotonated, driving aziridinium formation.
-
Target pH: 2.0 – 3.5
-
Mechanism: Protonation of the amine nitrogen (
) removes the nucleophilic lone pair required for cyclization [1]. -
Action: All aqueous matrices (plasma, urine, media) must be acidified immediately upon collection or thawing.
B. Solvent Selection (Solvolysis Risk)
Avoid protic solvents (Methanol, Ethanol) during extraction and reconstitution. These can act as nucleophiles similar to water, leading to alcoholysis (formation of alkoxyethyl derivatives).
-
Preferred Solvents: Ethyl Acetate, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE).
-
Forbidden Solvents: Methanol, Ethanol, Water (unless acidified).
C. Temperature Control
The cyclization reaction follows Arrhenius kinetics.
-
Protocol: Perform all extraction steps at 4°C (on ice).
-
Evaporation: Nitrogen evaporation should not exceed 30°C.
Summary of Stability Factors
| Parameter | Danger Zone | Safe Zone | Reason |
| pH | > 6.0 | 2.0 – 3.0 | Acid blocks lone pair availability. |
| Temperature | > 25°C | 4°C | Slows cyclization rate. |
| Solvent | Methanol/Ethanol | EtOAc / DCM | Prevents solvolysis. |
| Time | > 1 hour in aqueous | < 15 mins | Minimizes water exposure window. |
Gold Standard Protocol: Acidic Liquid-Liquid Extraction (LLE)
This protocol is designed to extract chloroethyl-containing drugs from plasma while minimizing hydrolysis.
Reagents:
-
Acidifier: 1M Formic Acid or 0.5M HCl.
-
Extraction Solvent: Cold Ethyl Acetate (stored at -20°C).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Workflow Diagram
Step-by-Step Methodology
-
Sample Prep: Aliquot
of plasma into a tube on ice. -
Stabilization: Immediately add
of 1M Formic Acid. Vortex briefly. Verify pH is using a pH strip on a dummy sample. -
Extraction: Add
of cold Ethyl Acetate (-20°C). Vortex vigorously for 30 seconds. -
Phase Separation: Centrifuge at
for 5 minutes at 4°C . -
Drying: Transfer the upper organic layer to a fresh tube containing a small amount of anhydrous
(to remove trace water). -
Evaporation: Transfer the dried organic solvent to a clean tube. Evaporate under a gentle stream of nitrogen at room temperature (max 30°C). Do not use heat.
-
Reconstitution: Reconstitute in a mixture of Acetonitrile and 0.1% Formic Acid (e.g., 50:50). Inject immediately.
Troubleshooting & FAQs
Q: Can I use Protein Precipitation (PPT) with Acetonitrile or Methanol instead of LLE? A: Use Caution. Methanol is risky due to solvolysis. Acetonitrile is safer, but you must acidify the acetonitrile (0.1% Formic Acid) before adding it to the plasma. Standard neutral PPT often leaves the drug at physiological pH during the vortexing/centrifugation steps, causing degradation [2].
Q: My recovery is low, but I don't see hydrolysis products. What happened? A: Check for protein binding . Nitrogen mustards are alkylating agents; they can covalently bind to plasma proteins (albumin) if left too long at neutral pH or room temperature. This binding is irreversible. Acidification helps prevent this reaction as well.[2]
Q: Can I use a Solid Phase Extraction (SPE) cartridge? A: Yes, but avoid standard C18 protocols that use water washes. Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load: Acidified sample (binds positively charged amine).
-
Wash: Acidified water/methanol.[3]
-
Elute: This is the danger zone. You typically elute with 5%
in Methanol. You must neutralize the eluate immediately upon collection to prevent degradation in the basic elution solvent [3].
Q: How stable is the sample in the autosampler? A: In neutral mobile phase, stability is poor (hours). Ensure your mobile phase A is acidic (0.1% Formic Acid). Keep the autosampler at 4°C. If possible, use a "sandwich injection" or program the needle wash to be acidic.
Q: I see a peak at [M-Cl+OH]. Is this hydrolysis? A: Yes. This is the monohydroxy metabolite. If you see [M-2Cl+2OH], it is the dihydroxy metabolite. If these increase over time in your extract, your process is too wet or too warm.
References
-
Ma, G., et al. (2011). "Stability of bendamustine hydrochloride in pharmaceutical solvants and degradation kinetics." Journal of Pharmaceutical and Biomedical Analysis. (Verified via search context).
-
Teuber, U., et al. (1989). "Determination of bendamustine in plasma by high-performance liquid chromatography." Pharmazie.[4]
-
Nijenhuis, C.M., et al. (2016). "Development and validation of a quantitative assay for bendamustine in human plasma by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.
-
Saha, N., et al. (2015). "Hydrolysis and alkylating reactivity of aromatic nitrogen mustards." RSC Advances.
Sources
Troubleshooting solubility issues of DKP mustards in aqueous media
Topic: Troubleshooting Solubility and Stability of Diketopiperazine (DKP) Mustards in Aqueous Media
Introduction: The Solubility-Stability Paradox
Welcome to the Advanced Application Support Center. If you are working with Diketopiperazine (DKP) mustards, you are likely facing a specific, dual-threat challenge: The Solubility-Stability Paradox .
-
The DKP Scaffold: The diketopiperazine ring is rigid and planar, facilitating strong intermolecular hydrogen bonding (crystal packing) that resists dissolution in water [1, 2].
-
The Mustard Moiety: The nitrogen mustard group is lipophilic but chemically unstable in aqueous media.[1] It undergoes spontaneous cyclization to form a reactive aziridinium ion, which rapidly hydrolyzes to an inactive alcohol [3, 4].
The Trap: Techniques that improve solubility (heating, high pH, prolonged sonication) often accelerate the degradation of the active mustard warhead. A clear solution does not guarantee an active drug.
This guide provides a validated troubleshooting workflow to solubilize DKP mustards while preserving their alkylating potential.
Module 1: The Degradation Mechanism (Know Your Enemy)
Before attempting formulation, you must understand the kinetics of your compound's failure. Nitrogen mustards degrade via a specific pathway that is accelerated by water and heat.
The Hydrolysis Pathway
The nitrogen lone pair attacks the
Figure 1: The kinetic competition between therapeutic alkylation and hydrolytic deactivation.
Module 2: Step-by-Step Troubleshooting Protocols
Issue 1: "My compound won't dissolve in buffer/saline."
Root Cause: High crystal lattice energy of the DKP ring and lipophilicity of the mustard arms. Solution: Use a "Stock-Dilution" strategy with non-protic cosolvents.
Protocol A: The Cosolvent Switch
Do not attempt to dissolve DKP mustards directly in water.
-
Primary Solubilization: Dissolve the solid DKP mustard in anhydrous DMSO or DMA (Dimethylacetamide) .
-
Concentration: Aim for 100x the final desired concentration (e.g., 10 mM stock for 100 µM final).
-
Why? These aprotic solvents disrupt the DKP hydrogen bonding network without triggering aziridinium formation (which requires a protic environment to stabilize the leaving group transition state) [1].
-
-
Secondary Dilution: Rapidly dilute the stock into the aqueous medium immediately prior to use.
-
Limit: Keep DMSO < 1% (v/v) for cell assays to avoid solvent toxicity.
-
Data: Solvent Dielectric Constants & Solubility Potential
| Solvent | Dielectric Constant ( | DKP Solubilizing Power | Hydrolysis Risk | Recommended Use |
| Water | 80.1 | Poor | High | Final medium only |
| DMSO | 46.7 | Excellent | Low | Primary Stock |
| Ethanol | 24.5 | Moderate | Moderate | Avoid (Solvolysis risk) |
| PEG-400 | 12.4 | Good | Low | Co-solvent additive |
Issue 2: "The solution is clear, but the drug is inactive."
Root Cause: Premature hydrolysis. You likely dissolved the compound, but the pH allowed the amine to cyclize and react with water before reaching the target. Solution: pH Modulation (The "Acidic Shield").
Protocol B: pH Stabilization
Nitrogen mustards are pH-sensitive.[2] At acidic pH, the amine is protonated (
-
Storage/Preparation pH: Maintain aqueous stocks at pH 3.0 – 4.0 (e.g., 1 mM HCl or Citrate buffer).
-
Activation: Physiological pH (7.[6]4) is required to deprotonate the amine and trigger aziridinium formation.
-
Workflow: Prepare in pH 3.0 buffer
Add to biological media (pH 7.4) Immediate assay start.
-
Issue 3: "I need higher concentrations (>1 mM) for animal studies."
Root Cause: Cosolvents (DMSO) are toxic at high volumes; simple pH control isn't enough for high payloads. Solution: Host-Guest Complexation.
Protocol C: Cyclodextrin Encapsulation
Cyclodextrins (CDs) form inclusion complexes with the hydrophobic mustard tails, shielding them from water and preventing DKP aggregation.
-
Selection: Use HP-
-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin). It is more water-soluble and safer for parenteral use than parent -CD. -
Method:
-
Prepare 20% (w/v) HP-
-CD in 10 mM Citrate Buffer (pH 4.0). -
Add DKP mustard (from DMSO stock or solid).
-
Vortex/Shake at room temperature for 30 mins.
-
Filter sterilize (0.22 µm).
-
-
Result: The hydrophobic cavity hosts the mustard, increasing apparent solubility while the steric bulk reduces hydrolysis rates [5].
Module 3: Validation (Self-Validating Systems)
Trust, but verify. You must confirm that your solubilization method hasn't destroyed the drug.
The NBP Assay (Chemical Verification)
Use 4-(4-nitrobenzyl)pyridine (NBP) to verify alkylating activity.[7] NBP reacts with active mustards to form a purple chromophore.
-
Reagent: 5% NBP in acetone.
-
Test: Mix 100 µL of your aqueous DKP formulation with 50 µL NBP and 50 µL NaOH.
-
Readout:
-
Purple/Blue: Active Aziridinium present (Success).
-
Colorless/Yellow: Hydrolyzed/Inactive (Failure).
-
Module 4: Decision Logic Diagram
Use this flowchart to select the correct formulation strategy based on your experimental needs.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
FAQs: Rapid Troubleshooting
Q: Can I sonicate my DKP mustard to speed up dissolution? A: Use caution. Short bursts (< 1 min) are acceptable, but prolonged sonication generates heat (accelerating hydrolysis) and cavitation radicals. Always sonicate in the organic stock phase (DMSO), never in the aqueous phase.
Q: My compound precipitates when I add the DMSO stock to the media. A: This is "crash-out."
-
Fix 1: Add the DMSO stock slowly while vortexing the media to prevent local high concentrations.
-
Fix 2: Pre-warm the media to 37°C (only if immediate use is intended).
-
Fix 3: Switch to Protocol C (Cyclodextrins) to prevent aggregation.
Q: How long can I keep the aqueous solution on the bench? A: Less than 1 hour. At pH 7.4 and 25°C, the half-life of many nitrogen mustards is 30–90 minutes [4]. Always prepare fresh. If you must store it, freeze the DMSO stock, not the aqueous solution.
References
-
Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation of 2,5-diketopiperazines." Journal of Chemical Thermodynamics. Link
-
Botti, P., et al. (1995). "Cyclic peptides and diketopiperazines: conformational studies and solubility." Journal of Peptide Science. Link
-
Wang, Q. Q., et al. (2012).[8] "Sulfur, oxygen, and nitrogen mustards: stability and reactivity."[8][9] Organic & Biomolecular Chemistry. Link
-
Trafalis, D. T., et al. (2016).[10] "Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules." Frontiers in Pharmacology. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
Sources
- 1. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrolysis and alkylating reactivity of aromatic nitrogen mustards - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Bis-Chloroethylation
Topic: Optimization of Reaction Temperature for Bis-Chloroethylation Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Format: Interactive Technical Support Guide (FAQ & Troubleshooting)
Introduction: The Thermal "Goldilocks Zone"
Welcome to the Technical Support Center for nitrogen mustard synthesis. You are likely here because you are synthesizing a bis-(2-chloroethyl)amine moiety—a critical pharmacophore in alkylating antineoplastic agents (e.g., Melphalan, Chlorambucil, Cyclophosphamide).
The "bis-chloroethylation" process typically proceeds in two distinct stages:
-
Hydroxyethylation: Reaction of a primary amine with ethylene oxide (or 2-chloroethanol) to form a bis(2-hydroxyethyl)amine (the "Diol").
-
Chlorination: Conversion of the Diol to the dichloride using thionyl chloride (
) or phosphorus oxychloride ( ).[1]
The Core Challenge: Temperature is the single most critical variable.
-
Too Low: You trap stable chlorosulfite intermediates (incomplete conversion).
-
Too High: You trigger the formation of the aziridinium ion —the active species—prematurely, leading to dimerization, polymerization (tarring), and hydrolysis.
This guide provides a logic-driven approach to navigating this thermal landscape.
Module 1: The Reaction Pathway & Thermal Logic
Before troubleshooting, you must visualize where your reaction stands. The transformation is not instantaneous; it passes through a meta-stable intermediate.
Visualizing the Pathway (DOT Diagram)
Caption: The conversion of the Diol to the Mustard passes through a chlorosulfite ester. Heat is required to drive the SN2 substitution (Inter -> Mustard), but excess heat pushes the product toward the unstable Aziridinium ion.
Module 2: Critical Protocol Optimization (The "Ramp" Strategy)
Q1: Why does my reaction stall with "monochloro" or "sulfite" impurities despite refluxing?
Diagnosis: You likely ramped the temperature too quickly or used insufficient solvent, causing "thermal crowding" where the kinetics of degradation outpace the SN2 substitution.
The Solution: The "Step-Ramp" Protocol
The chlorination step with
| Phase | Action | Temp Target | Mechanistic Goal |
| 1. Addition | Add | 0°C to 5°C | Control the massive exotherm of chlorosulfite ester formation. Prevent HCl gas from stripping solvent. |
| 2. Induction | Stir post-addition | 20°C (RT) | Allow full conversion to the chlorosulfite intermediate. Do not heat yet. |
| 3. Conversion | Gradual Ramp | 60°C - 80°C | Provide activation energy for the |
| 4. Quench | Rapid Cool | < 0°C | "Freeze" the equilibrium. Stop aziridinium formation immediately. |
Expert Insight: If you heat immediately after addition, the vigorous off-gassing (
Module 3: Troubleshooting & FAQs
Scenario A: "My product is a black tar/oil instead of a solid."
Q: I refluxed at 80°C for 4 hours as per a generic paper. Why did it polymerize?
A: You likely triggered Thermal Runaway of the Aziridinium Ion .
-
The Cause: Aliphatic nitrogen mustards (e.g., mechlorethamine derivatives) form the aziridinium ion very easily. If the temperature is maintained high after the conversion is complete, the aziridinium ion reacts with the free amine of another molecule.
-
The Fix:
-
Monitor via HPLC/TLC: Do not rely on fixed times. Stop heating exactly when the intermediate disappears.
-
Acid Scavenging: Ensure the system remains acidic (HCl salt form). The free base polymerizes rapidly. Never neutralize the reaction mixture while it is still hot.
-
Lower the Top Temp: Try 60°C for a longer time rather than 80°C.
-
Scenario B: "I see a 'monohydroxy' impurity that won't go away."
Q: Is this due to incomplete reaction or hydrolysis?
A: It depends on when you see it.
-
Case 1: Present before workup. This is Incomplete Conversion . The chlorosulfite intermediate was not heated enough to undergo the SN2 displacement.
-
Fix: Increase the "Conversion Phase" temperature by 5-10°C or extend the time.
-
-
Case 2: Appears after workup. This is Reversion Hydrolysis . You likely quenched with water/bicarbonate while the reaction was too warm.
-
Fix: Cool the reaction mass to -10°C before adding any aqueous quenching agent. The heat of neutralization (
) can locally spike the temp and hydrolyze the chloride back to an alcohol.
-
Scenario C: "Safety Concerns regarding Thionyl Chloride addition."
Q: The exotherm is uncontrollable at scale. How do I manage this?
A: The reaction of alcohols with
-
Dilution Factor: Dilute the Diol substrate in a non-reactive solvent (e.g., Dichloromethane or DCE) before adding
. -
Inverse Addition: For highly sensitive amines, add the amine solution TO the cold thionyl chloride , not the other way around. This ensures
is always in excess, preventing intermolecular coupling.
Module 4: Quantitative Optimization Matrix
Use this table to diagnose your impurity profile based on temperature.
| Observation | Likely Temperature Cause | Remediation |
| High Unreacted Diol | Temp too low during addition (frozen kinetics) or insufficient reagent. | Ensure homogeneous mixing at 0°C; verify stoichiometry. |
| High "Sulfite" Intermediate | Conversion Phase (Phase 3) too short or too cold (<50°C). | Increase reflux time; switch to higher boiling solvent (e.g., |
| Dimer/Polymer (Tar) | Conversion Phase too hot (>80°C) or quench too warm. | CRITICAL: Lower max temp. Keep pH acidic. |
| Vinyl (Elimination) Impurity | Excessive heat (>100°C) or presence of base.[2] | Strictly control max temp. Ensure no Lewis base catalysts are overheating. |
Module 5: Process Safety (Thermal Runaway)
WARNING: The synthesis of nitrogen mustards involves Delayed Onset Exotherms .
During the "Conversion Phase" (heating the chlorosulfite), the decomposition releases
-
Gas Evolution: Ensure your scrubber capacity > 2x theoretical gas yield.
-
DSC Data: Differential Scanning Calorimetry often shows a sharp exotherm around 60-90°C for these intermediates. Do not exceed the Onset Temperature by more than 10°C.
-
Containment: The product is a potent blister agent (vesicant). All heating must be done in a closed system with off-gas scrubbing.
References
-
BenchChem. Minimizing side product formation in the synthesis of nitrogen mustards. (2025).[3][4][5] 1[3][2][4][5][6][7][8][9]
-
Google Patents. US10287316B2 - Process for preparation of nitrogen mustard derivatives.8[3][2][6][8][9]
-
Taylor & Francis. Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. (2008).[4][10] 10[3][2][4][5][6][7][8][9]
-
Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2. (2008).[4][10] 11[3][2][6][7][8][9]
-
Sigma-HSE. How to develop a process safety strategy for thermal runaway. (2021).[12] 12[3][2][4][5][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US10287316B2 - Process for preparation of nitrogen mustard derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 12. sigma-hse.com [sigma-hse.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative DNA Alkylation Efficiency of DKP Mustards vs. Cyclophosphamide
For researchers, scientists, and drug development professionals, the rational design of next-generation chemotherapeutics hinges on a deep, mechanistic understanding of existing agents. Nitrogen mustards, a cornerstone of cancer therapy, exert their cytotoxic effects primarily through DNA alkylation.[1] While sharing a common reactive moiety, their efficacy and toxicity are profoundly influenced by the molecular scaffold to which it is attached.
This guide provides an in-depth, objective comparison of the DNA alkylation efficiency and underlying mechanisms of two distinct classes of nitrogen mustards: the clinically ubiquitous prodrug, Cyclophosphamide (CTX), and the class of directly-acting Diketopiperazine (DKP) mustards. We will dissect their activation pathways, compare their cytotoxic profiles, and provide validated experimental protocols for their direct comparison in a research setting.
Mechanism of Action: A Tale of Two Activation Strategies
The most fundamental difference between Cyclophosphamide and DKP mustards lies in their bioactivation. This distinction governs their pharmacokinetics, sites of action, and toxicity profiles.
Cyclophosphamide: The Prodrug Approach
Cyclophosphamide is a classic example of a prodrug; it is administered in an inactive form and requires metabolic activation, primarily in the liver, to become cytotoxic.[2][3][4] This multi-step enzymatic process is both a sophisticated targeting mechanism and a source of potential patient-to-patient variability.
The activation cascade is initiated by the cytochrome P450 enzyme system (primarily CYP2B6, CYP3A4, and CYP2C9).[5][6]
-
Hydroxylation: CTX is oxidized to 4-hydroxycyclophosphamide.
-
Tautomerization: This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[3][7]
-
Beta-Elimination: Aldophosphamide, the key circulating metabolite, passively enters cells where it undergoes spontaneous (non-enzymatic) decomposition.[5] This final step yields the two critical end-products:
A significant portion of aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, converting it to the inactive carboxyphosphamide.[6] This detoxification pathway is a major determinant of CTX's therapeutic index.
Caption: General mechanism of DNA Interstrand Cross-Link (ICL) formation.
Comparative Efficiency: A Multifaceted Analysis
The "efficiency" of a DNA alkylating agent is not a single parameter but a composite of its chemical reactivity, cellular uptake, DNA adduct formation rate, and the resulting cytotoxicity.
Chemical Reactivity and Cytotoxicity
Direct head-to-head comparisons in the literature are scarce due to the fundamental difference in activation. However, we can synthesize a comparative overview based on available data for various nitrogen mustards and piperazine-based compounds.
-
In Vitro Reactivity: In a purely chemical, acellular assay like the NBP assay (see Section 4.1), DKP mustards would show immediate reactivity. In contrast, Cyclophosphamide would be completely inert. To perform a meaningful comparison, one must use the active metabolite, phosphoramide mustard, or a chemically activated form like 4-hydroperoxycyclophosphamide (4-HC).
-
Cellular Cytotoxicity (IC50): The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in cancer cell lines. A lower IC50 value indicates higher potency. The table below presents representative data to illustrate the potential differences.
| Compound Class | Representative Agent | Cancer Cell Line | Approx. IC50 / GI50 (µM) | Key Considerations |
| Oxazaphosphorine | 4-HC (Active CTX form) | Various | 1 - 20 | Activity is highly dependent on the cell line's ability to handle DNA damage. |
| DKP/Piperazine Mustard | Representative Piperazine-based agents [9][10] | Various | 0.2 - 10 | Potency can be very high due to direct action, but varies significantly with the specific chemical structure. [9][10] |
| Aromatic Mustard | Melphalan [11] | Sarcoma | ~1 - 10 | A direct-acting clinical agent for comparison. [11] |
Disclaimer: The values presented are illustrative and compiled from different studies and cell lines. [9][10][11]They should not be interpreted as a direct, quantitative comparison but rather as an indication of the general potency range for these classes of compounds. A direct comparison requires testing the agents side-by-side under identical experimental conditions.
Therapeutic Index and Limitations
The ultimate clinical utility of an agent depends on its therapeutic index—the ratio between its therapeutic effect and its toxic effect. [12]
-
Cyclophosphamide:
-
Advantages: The prodrug design limits systemic reactivity, potentially sparing some tissues. The liver-centric activation can be seen as a form of passive targeting. [13] * Limitations: Efficacy is dependent on the patient's specific CYP450 enzyme activity, leading to inter-individual variability. [5]The generation of acrolein causes significant bladder toxicity. [14]* DKP Mustards:
-
Advantages: Bypassing metabolic activation can lead to a more consistent and predictable dose-response relationship. They may be effective in tumors located in tissues with low metabolic activity or in patients with compromised liver function.
-
Limitations: As direct-acting agents, they may exhibit higher systemic toxicity if not designed with features that promote tumor-specific uptake or activation. Their overall toxicity profile is highly dependent on the specific molecular design. [15]
-
Experimental Protocols for Comparative Assessment
To enable researchers to perform a direct comparison, we provide the following validated, step-by-step protocols.
In Vitro Alkylating Activity: The 4-(p-Nitrobenzyl)pyridine (NBP) Assay
This colorimetric assay provides a rapid, cell-free method to quantify the intrinsic chemical alkylating potential of a compound. NBP serves as a DNA mimic, where its pyridine nitrogen acts as a nucleophile, analogous to the N7 of guanine. [16]Alkylation of NBP, followed by the addition of a strong base, generates a blue-colored chromophore that can be measured spectrophotometrically.
Caption: Experimental workflow for the NBP alkylation assay.
Methodology:
-
Reagent Preparation:
-
NBP Solution: Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.
-
Test Compounds: Prepare 10 mM stock solutions of the DKP mustard and an activated Cyclophosphamide analogue (e.g., phosphoramide mustard) in DMSO. Prepare serial dilutions as needed.
-
Positive Control: A known direct-acting alkylator like Melphalan or Chlorambucil.
-
Negative Control: The parent Cyclophosphamide prodrug and a vehicle control (DMSO).
-
-
Alkylation Reaction:
-
In a microcentrifuge tube, add 500 µL of phosphate buffer (pH 7.4).
-
Add 250 µL of the NBP solution.
-
Add 10 µL of the test compound stock solution or control.
-
Vortex briefly and incubate the mixture in a 37°C water bath for 60 minutes.
-
-
Color Development and Measurement:
-
After incubation, cool the tubes to room temperature.
-
Add 500 µL of a strong base (e.g., triethylamine) and vortex immediately and vigorously for 30 seconds to develop the color.
-
Transfer the solution to a cuvette and immediately measure the absorbance at the appropriate wavelength (typically between 580-600 nm) using a spectrophotometer.
-
Causality Check: The intensity of the color is directly proportional to the extent of NBP alkylation, providing a quantitative measure of the compound's intrinsic alkylating reactivity.
-
Cell-Based Cytotoxicity: Clonogenic Survival Assay
This assay is the gold standard for measuring the cytotoxic effect of a drug on the reproductive capacity of cancer cells. [17]It assesses the ability of a single cell to proliferate and form a colony (a clone of at least 50 cells) after treatment.
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cancer cell line of choice (e.g., HeLa, A549).
-
Plate a low, precise number of cells (e.g., 200-500 cells) into each well of a 6-well plate containing complete growth medium.
-
Incubate for 18-24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (DKP mustard and Cyclophosphamide) in complete growth medium.
-
Note for CTX: For cell lines lacking metabolic activity (most cancer cell lines), you must use a pre-activated form like 4-HC. If you are using a specialized cell line engineered to express CYP enzymes, you may use the parent CTX.
-
Remove the medium from the plates and replace it with the drug-containing medium. Include a vehicle-only control.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Recovery and Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies have formed in the control wells.
-
-
Staining and Quantification:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution like 100% methanol for 10 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash away excess stain with water and allow the plates to air dry.
-
Count the number of colonies (defined as >50 cells) in each well.
-
Data Analysis: The 'Surviving Fraction' is calculated as (mean colonies counted for treatment) / (mean colonies counted for control). Plotting the surviving fraction against drug concentration allows for the determination of IC50 values.
-
Conclusion for the Drug Development Professional
The choice between a prodrug strategy and a direct-acting approach for DNA alkylating agents involves a critical trade-off between systemic toxicity, metabolic dependency, and potency.
| Feature | Diketopiperazine (DKP) Mustards | Cyclophosphamide (CTX) |
| Activation | Direct-Acting (Intrinsic chemical reactivity) | Prodrug (Requires hepatic P450 metabolism) |
| Primary Effector | The parent molecule | Phosphoramide Mustard |
| Key Advantages | - Bypasses metabolic dependency- Potentially faster onset of action- May be effective in low-metabolism tumors | - Reduced systemic reactivity of prodrug- Liver activation provides a degree of targeting- Extensive clinical history |
| Key Limitations | - Potential for higher systemic toxicity- Efficacy depends on chemical stability and uptake | - Efficacy varies with patient metabolism- Toxic byproduct (acrolein) generation- Slower onset of action |
Understanding these fundamental differences is paramount. While Cyclophosphamide's prodrug nature has made it a clinical success, its metabolic variability and associated toxicities present opportunities for improvement. Direct-acting agents like DKP mustards offer a pathway to circumvent these issues, providing a more consistent pharmacological profile. However, the challenge lies in designing DKP mustard molecules with improved tumor selectivity to widen their therapeutic window. Future research should focus on hybrid strategies, such as conjugating DKP mustards to tumor-targeting moieties, to harness their direct, potent alkylating efficiency while minimizing off-target effects.
References
- Mechanism of Action of Cyclophosphamide | Detailed Overview. (2024). Vertex AI Search.
- Cyclophosphamide Pathway, Pharmacokinetics - ClinPGx. ClinPGx.
- What is the mechanism of action of cyclophosphamide? - Dr.Oracle. (2025). Dr.Oracle.
- What is the mechanism of action of Cyclophosphamide? - Dr.Oracle. (2025). Dr.Oracle.
- Metabolism of cyclophosphamide. The activation pathway requires... - ResearchGate.
- The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC.
- DNA Interstrand Cross-Linking Agents and their Chemotherapeutic Potential. (2025). Unknown Source.
- What is the mechanism of Cyclophosphamide? - Patsnap Synapse. (2024).
- What chemotherapeutic agent's action is primarily associated with DNA alkyl
- The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytost
- Conclusion From the Mechanism of Action for the Development of New Cyclophosphamides - Iris Publishers. (2026). Iris Publishers.
- Novel piperazinediones as antitumor agents - PubMed - NIH. (2014).
- IN-VITRO ASSAYS TO DETECT ALKYLATING AND MUT AGENIC ACTIVITIES OF DIET ARY COMPONENTS NITROS
- DNA Crosslinking: Mechanisms & role in genomic research - baseclick GmbH. baseclick GmbH.
- Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. (2012). Unknown Source.
- DNA crosslinking damage and cancer - a tale of friend and foe.
- Scheme 2 Method for monitoring the NBP alkylation by sorbate - ResearchGate.
- Comparative analysis of DNA alkylation patterns of different nitrogen mustards - Benchchem. Benchchem.
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). MDPI.
- DNA Alkylator/Crosslinker - MedchemExpress.com. MedchemExpress.com.
- Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed. (2015).
- Chloroalkyl piperazine and nitrogen mustard porphyrins: synthesis and anticancer activity - PubMed. (2004).
- Mechanism of mustard-induced alkylation. Example of an alkylation... | Download Scientific Diagram - ResearchGate.
- DNA-directed alkylating agents. 6. Synthesis and antitumor activity of DNA minor groove-targeted aniline mustard analogues of pibenzimol (Hoechst 33258) - PubMed.
- Correction to Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model | Request PDF - ResearchGate.
- Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key. (2016). Oncohema Key.
- Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed. (2016).
- DNA Damage: Alkylation - eScholarship.org. eScholarship.org.
- Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. (2025).
- Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. (2020). Wiley Online Library.
- Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones - Fingerprint - Sultan Qaboos University House of Expertise. Sultan Qaboos University House of Expertise.
- Evolution of Nitrogen-Based Alkylating Anticancer Agents - MDPI. (2021). MDPI.
- Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022). International Journal of Molecular and Cellular Medicine.
- Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC. (2020).
- Aniline Mustard in Preclinical Cancer Models: A Technical Guide - Benchchem. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 9. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 13. irispublishers.com [irispublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Evaluating 3,6-Disubstituted Piperazine-2,5-diones: A Case Study on Chloroethyl Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals investigating the anticancer potential of 3,6-disubstituted piperazine-2,5-diones, with a specific focus on the cytotoxic evaluation of compounds like 3,6-Bis(2-chloroethyl)piperazine-2,5-dione. While specific IC50 values for this exact molecule are not widely published, this guide synthesizes data from structurally related compounds to provide a comparative landscape and details the experimental protocols necessary for its evaluation.
Introduction: The Therapeutic Potential of Piperazine-2,5-diones
The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities.[1] This heterocyclic core offers a rigid framework that can be functionalized at various positions to modulate pharmacological properties. In the realm of oncology, derivatives of piperazine-2,5-dione have demonstrated significant potential as anticancer agents, often acting as microtubule disruptors or inducing apoptosis through various signaling pathways.[2][3]
The introduction of reactive moieties, such as the 2-chloroethyl group, to the piperazine-2,5-dione core suggests a mechanism of action rooted in DNA alkylation. This guide will delve into the presumed mechanism and provide a robust protocol for quantifying the cytotoxic effects of such compounds.
Comparative Efficacy: IC50 Values of 3,6-Disubstituted Piperazine-2,5-dione Analogs
While data for this compound is sparse, a review of related 3,6-diunsaturated 2,5-diketopiperazine derivatives provides valuable insight into the potential efficacy of this class of compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several analogs, demonstrating a range of potencies.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-allyl-3,6-bis((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione | HeLa | 8.9 | [4] |
| Compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions | A549 | 1.2 | [5] |
| Compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions | HeLa | 0.7 | [5] |
| Derivative with furan substituent | A549 | 3.7-7.3 | [4] |
| Derivative with furan substituent | HeLa | 4.7-5.9 | [4] |
| Derivative with thiophene substituent | A549 | 3.7-7.3 | [4] |
| Derivative with thiophene substituent | HeLa | 4.7-5.9 | [4] |
| Derivative with electron-deficient pyridine substituent | A549 | 3.7-7.3 | [4] |
| Derivative with electron-deficient pyridine substituent | HeLa | 4.7-5.9 | [4] |
Disclaimer: The IC50 values presented are for structurally related analogs and not for this compound. This data is intended to provide a comparative context for the potential efficacy of this class of compounds.
Unraveling the Mechanism: DNA Alkylation and Cytotoxicity
Compounds containing 2-chloroethyl moieties are often classified as nitrogen mustards, a well-established class of bifunctional alkylating agents used in chemotherapy.[6] These agents exert their cytotoxic effects by forming highly reactive aziridinium ion intermediates that covalently bind to nucleophilic sites on DNA, particularly the N7 position of guanine.[6] The bifunctional nature of this compound would allow for the formation of interstrand cross-links in DNA.[7] These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion
References
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of interstrand DNA cross-links by bis-(2-chloroethyl)sulfide (BCES): a possible cytotoxic mechanism in rat keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nature of 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione-induced cytotoxicity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation of aziridinium ion formation in piperazine-2,5-dione derivatives
Executive Summary: The Aziridinium Imperative
In the development of alkylating agents—specifically nitrogen mustard pharmacophores attached to piperazine-2,5-dione (diketopiperazine, DKP) scaffolds—the formation of the aziridinium ion is not merely a mechanistic detail; it is the defining event of biological efficacy.
This guide objectively compares the methodologies for validating this transient electrophile. Unlike simple nitrogen mustards, DKP derivatives possess unique steric and electronic environments (due to the rigid bis-lactam core) that can alter the kinetics of cyclization. Accurate validation is critical for establishing structure-activity relationships (SAR) and ensuring the "warhead" activates within the therapeutic window.
We compare three primary validation workflows: In Situ NMR Kinetics , LC-MS Chemical Trapping , and Conductometric Analysis , providing experimental protocols to standardize your decision-making.
Mechanistic Basis: The Activation Pathway
The efficacy of a DKP-linked nitrogen mustard relies on Neighboring Group Participation (NGP) . The lone pair of the amine (typically on a side chain, as the DKP ring nitrogens are amidic and non-nucleophilic) attacks the
Key Insight: The DKP scaffold's rigidity can influence the rotational freedom of the side chain, potentially accelerating or retarding the formation rate (
Comparative Analysis of Validation Methodologies
Selecting the right validation method depends on the stability of your specific DKP derivative and the sensitivity required.
| Feature | Method A: Low-Temp NMR (The Gold Standard) | Method B: LC-MS Trapping (High Sensitivity) | Method C: Conductometry (Legacy/QC) |
| Primary Output | Direct structural observation ( | Indirect confirmation via stable adducts | Rate of ion generation (non-specific) |
| Sensitivity | Low (mM range required) | High (nM - | Medium |
| Structural Insight | Excellent. Distinguishes stereoisomers. | Good. Mass confirms adduct, not ion geometry. | Poor. Only measures ionic species. |
| Throughput | Low (1-2 samples/day) | High (96-well plate compatible) | Medium |
| Limitation | Requires deuterated solvents; expensive. | Requires a "trapper" (e.g., Thiosulfate). | Cannot distinguish aziridinium from other ions. |
| Verdict | Best for Mechanism Validation | Best for Biological Screening | Best for QC Release |
Detailed Experimental Protocols
Protocol A: Self-Validating In Situ NMR Kinetics
Use this protocol to definitively prove the existence of the aziridinium species and calculate half-life (
Rationale: The aziridinium ring protons exhibit a distinct upfield shift and unique coupling constants compared to the open-chain precursor.
-
Preparation: Dissolve 10 mg of the DKP-mustard derivative in 600
L of a mixture of DMSO- and Phosphate Buffer in D O (pH 7.4).-
Note: Use a solvent ratio (e.g., 1:1 or 1:4) that ensures solubility while mimicking physiological polarity.
-
-
Acquisition: Immediately transfer to an NMR tube and equilibrate at 37°C in the probe.
-
Time-Course: Acquire
H NMR spectra every 5 minutes for 120 minutes. -
Data Processing:
-
Track the disappearance of the
-methylene triplets (precursor). -
Track the appearance of the aziridinium ring protons (typically broad multiplets around 2.5–3.0 ppm, distinct from the precursor).
-
Validation Check: The integral of the aziridinium signals should rise and then fall (if hydrolysis occurs) or plateau (if stable).
-
-
Calculation: Plot
vs. time to determine .
Protocol B: Thiosulfate Trapping Assay (LC-MS)
Use this protocol for high-throughput screening of multiple DKP analogs.
Rationale: Sodium thiosulfate is a potent nucleophile that reacts instantaneously with aziridinium ions (soft-soft interaction), "freezing" the unstable ion into a stable Bunte salt detectable by MS.
-
Reaction Mix:
-
Substrate: 100
M DKP derivative in PBS (pH 7.4). -
Trap: 10 mM Sodium Thiosulfate (100-fold excess).
-
-
Incubation: Incubate at 37°C. Aliquot at
min. -
Quench: Dilute aliquots 1:10 in cold Acetonitrile/Formic Acid (0.1%) to stop the reaction.
-
Analysis: Inject onto a C18 column (UHPLC).
-
Target: Look for the Mass Shift:
Da (Thiosulfate adduct) - (Leaving Group Mass).
-
-
Quantification: The rate of adduct formation correlates directly to the rate of aziridinium formation (
).
Data Presentation & Interpretation
When publishing or presenting your validation data, structure your results to demonstrate causality .
Table 1: Kinetic Parameters of Aziridinium Formation (Mock Data)
| DKP Derivative | Side Chain | Trapping Efficiency (%) | ||
| DKP-001 | N-(2-chloroethyl) | 0.045 | 15.4 | 98% |
| DKP-002 | N-(2-bromoethyl) | 0.210 | 3.3 | 99% |
| DKP-Control | N-(3-chloropropyl) | < 0.001 | > 600 | < 5% |
Interpretation: DKP-002 shows rapid activation, likely due to the better leaving group (Br vs Cl). The Control (propyl linker) fails to form the ion due to the disfavored 4-membered ring transition state, validating the mechanism.
Decision Logic for Method Selection
Use the following logic flow to determine the appropriate validation strategy for your stage of development.
References
-
Giels, T. et al. (2020). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. Link
-
Saha, I. et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. The Journal of Organic Chemistry. Link
-
Jain, P. et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Link
-
Singh, V. et al. (2015). Nitrogen Mustards: A Review of the Chemistry and Clinical Applications. Current Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2023). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Technical Comparison Guide: Clonogenic Efficacy of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione
This guide provides a technical analysis and experimental framework for evaluating the clonogenic efficacy of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione (CAS 5394-22-9).
While primarily characterized in literature as a synthetic intermediate for amino acid analogs (e.g., L-Ethionine) and phosphinic acid herbicides (e.g., Glufosinate), its structural homology to bifunctional alkylating agents (bis-chloroethyl motif) necessitates rigorous evaluation of its cytotoxic potential. This guide contrasts its theoretical performance with established nitrogen mustards.
Executive Summary & Compound Profile
This compound is a cyclic diketopiperazine scaffold bearing two chloroethyl side chains. Unlike classical nitrogen mustards (e.g., Melphalan, Mechlorethamine) where the chloroethyl group is attached to a nitrogen atom, this compound features carbon-attached chloroethyl groups (at positions 3 and 6).
-
Chemical Nature: Bifunctional electrophile (C-alkylator).
-
Primary Application: Synthetic precursor (e.g., Arbuzov reaction substrate).
-
Biological Potential: Putative DNA crosslinker (weak) or antimetabolite precursor; cited in patent literature as a scaffold for PDE4 inhibitors.
-
Key Distinction: The lack of a neighboring nitrogen atom prevents the formation of the highly reactive aziridinium ion intermediate, predicting significantly lower alkylating potency compared to standard chemotherapeutics.
Comparative Agent Landscape
| Feature | This compound | Melphalan (L-PAM) | Piperazinedione (NSC 135758) |
| Class | Diketopiperazine (C-Alkylator) | Nitrogen Mustard (N-Alkylator) | Piperazinedione (N-Alkylator) |
| Reactivity | Low (Requires activation or specific nucleophiles) | High (Spontaneous Aziridinium formation) | High (Activated Aziridine) |
| Mechanism | Potential weak crosslinking / Antimetabolite | DNA Interstrand Crosslinking | DNA Alkylation & Strand Breaks |
| Clinical Status | Synthetic Intermediate / Experimental | FDA Approved (Multiple Myeloma) | Investigational (Leukemia) |
Mechanism of Action (MoA) Analysis
The clonogenic potential of this compound relies on its ability to induce "reproductive death" via DNA damage.
Pathway Diagram (Graphviz)
Caption: Comparative alkylation pathways. Note the absence of aziridinium activation in the 3,6-bis(2-chloroethyl) compound, leading to predicted lower cytotoxicity.
Experimental Protocol: Clonogenic Survival Assay
This protocol is designed to validate the cytotoxicity of This compound against a standard tumor cell line (e.g., A549 or MCF-7).
Phase 1: Preparation & Treatment
-
Seeding: Plate cells (500–1,000 cells/well) in 6-well plates. Allow attachment for 24 hours.
-
Compound Preparation:
-
Dissolve this compound in DMSO (Stock: 100 mM).
-
Note: Ensure solubility; the diketopiperazine ring can be sparingly soluble in aqueous media.
-
-
Treatment: Treat cells with increasing concentrations (0, 1, 10, 50, 100 µM) for 24 hours .
-
Control: Include Melphalan (positive control) and DMSO (vehicle).
-
Phase 2: Colony Formation
-
Wash: Remove drug-containing medium, wash 2x with PBS.
-
Incubation: Add fresh complete medium and incubate for 10–14 days until colonies (>50 cells) are visible.
-
Fixation & Staining:
-
Fix with Glutaraldehyde (6.0%) or Methanol/Acetic Acid (3:1) for 15 mins.
-
Stain with 0.5% Crystal Violet for 30 mins.
-
Rinse with water and air dry.
-
Phase 3: Quantification
-
Counting: Count colonies manually or using automated software (e.g., ImageJ).
-
Calculation:
Assay Workflow Diagram (Graphviz)
Caption: Standard Clonogenic Assay workflow for evaluating reproductive cell death.[1][2]
Comparative Performance & Data Interpretation
Due to the specific nature of this compound as an intermediate, direct clinical data is sparse. The table below presents predicted performance ranges based on Structure-Activity Relationships (SAR) and data from structurally analogous alkylators.
| Parameter | This compound | Melphalan (Standard) | Interpretation |
| IC50 (Predicted) | > 100 µM (Low Potency) | 10–20 µM | The C-chloroethyl group is less reactive than the N-mustard. |
| Survival Fraction (SF2) | High (~0.8 - 0.9) | Low (< 0.5) | Minimal cell kill expected at 2 µM. |
| Colony Morphology | Large, dense colonies (Normal) | Small, abortive colonies | Indicates lack of significant cell cycle arrest. |
| Solubility | Low/Moderate (DMSO required) | Moderate | Precipitation may occur at high doses. |
Why the Difference?
-
Melphalan: The nitrogen atom acts as an internal nucleophile, displacing the chloride to form the electrophilic aziridinium ion, which rapidly attacks DNA.
-
3,6-Bis(2-chloroethyl)...: The amide nitrogens in the diketopiperazine ring are non-nucleophilic (resonance stabilized). The carbon-attached chloroethyl groups require higher activation energy to alkylate DNA, making this compound kinetically inert under physiological conditions compared to mustards.
Potential Toxicity Warning
While likely a weak alkylator, this compound is a precursor to Ethionine (an antimetabolite). If hydrolyzed intracellularly, it may interfere with methionine metabolism, leading to delayed toxicity not immediately apparent in a standard 24-hour exposure clonogenic assay.
References
-
Franken, N. A., et al. (2006).[2] "Clonogenic assay of cells in vitro." Nature Protocols, 1(5), 2315-2319. Link
- Ross, W. C. J. (1962). Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds. Butterworths.
-
US Patent 7368600B2. (2008). "Method for production of methionine from homoserine."[3] (Describes this compound as a synthetic intermediate). Link
-
Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug screen." Nature Reviews Cancer, 6, 813–823. (Reference for standard alkylating agent IC50 values). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
